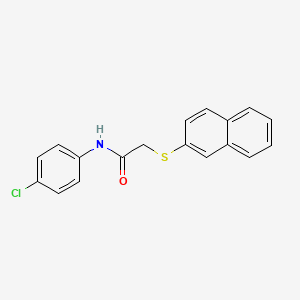

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide, also known as CNNA, is a compound that has been extensively studied for its potential therapeutic applications. CNNA is a member of the 2-arylthioacetamide family of compounds, which have been shown to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Formation Studies

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide, due to its unique chemical structure, has been studied in various chemical reactivity and formation contexts. For instance, Evans and Dellinger (2005) investigated the oxidative thermal degradation of 2-chlorophenol, which is structurally related to N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide. Their study highlighted the formation of naphthalene and chloronaphthalene at high temperatures, which are relevant to understanding the thermal stability and degradation pathways of related compounds (Evans & Dellinger, 2005).

Synthesis and Characterization

The synthesis and characterization of compounds structurally similar to N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide have been extensively studied. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, demonstrating the potential for generating a variety of chemically related compounds with potential applications in various scientific fields (Özer et al., 2009).

Applications in Solar Cell Technology

In the field of solar cell technology, the derivatives of naphthalene, a core component of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide, have been explored. Sharma et al. (2016) studied the incorporation of perylene diimide with naphthalene diimide in polymer solar cells, demonstrating how the modification of naphthalene derivatives can significantly impact the efficiency and performance of solar cells (Sharma et al., 2016).

Medicinal and Molecular Switching Applications

The potential medicinal applications of naphthalene diimides, a key component of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide, have also been a subject of interest. Kobaisi et al. (2016) reviewed developments in naphthalene diimides, highlighting their application in molecular switching devices, ion-channels, and potential medicinal applications, including interactions with DNA (Kobaisi et al., 2016).

Environmental and Material Sciences

In environmental science, the study of compounds related to N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide has been focused on understanding their reactivity and potential environmental impact. Cooke and Labes (1994) investigated the thermal decomposition of chlorophenol, a structurally related compound, which is crucial for understanding the environmental behavior of these compounds (Cooke & Labes, 1994).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes such asdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

Based on the structure and function of similar compounds, it can be hypothesized that it might interact with its target enzyme, inhibiting its function and leading to disruption of essential biochemical processes .

Biochemical Pathways

If it indeed targets dhfr as suggested, it would affect thefolic acid pathway , leading to a disruption in DNA synthesis and cell replication .

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles, with metabolism often involving hydroxylation and conjugation processes . The excretion of these compounds is typically through the renal system .

Result of Action

If it inhibits dhfr, it could lead to a decrease in dna synthesis and cell replication, potentially leading to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide. Factors such as pH, temperature, and presence of other compounds can affect its stability and activity . Additionally, the compound’s bioavailability and efficacy can be influenced by the characteristics of the biological system it is introduced to, including the presence of binding proteins and the state of the target cells .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNOS/c19-15-6-8-16(9-7-15)20-18(21)12-22-17-10-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDMIWGPBWXJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide | |

CAS RN |

321945-88-4 |

Source

|

| Record name | N-(4-chlorophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2397985.png)

![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)